

# Spectroscopic and Analytical Characterization of Pemetrexed Impurity B

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Compound of Interest		
Compound Name:	Pemetrexed impurity B	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Pemetrexed Impurity B**, a known process-related impurity in the synthesis of the anticancer drug Pemetrexed. This document is intended for researchers, scientists, and drug development professionals involved in the quality control, and regulatory submission of Pemetrexed.

## **Introduction to Pemetrexed Impurity B**

**Pemetrexed Impurity B** is a dimeric impurity that can form during the synthesis of Pemetrexed, particularly under basic conditions. Its identification and characterization are crucial for ensuring the purity, safety, and efficacy of the final drug product. The chemical structure of **Pemetrexed Impurity B** is provided below.

Chemical Structure:

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Caption: Chemical Structure of **Pemetrexed Impurity B**.

Compound Details:



Parameter	Value
Systematic Name	(2S)-2-[[4-[2-[(5R)-2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-[2-amino-5-[4-[[(2S)-1,3-dicarboxypropyl]carbamoyl]phenethyl]-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid
Synonyms	Pemetrexed (5R)-Dimer
CAS Number	1802552-04-0
Molecular Formula	C40H40N10O13
Molecular Weight	868.82 g/mol

## **Spectroscopic Data**

The following sections present the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for **Pemetrexed Impurity B**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The ¹H and ¹³C NMR spectra of **Pemetrexed Impurity B** were recorded in DMSO-d<sub>6</sub>. The data reveals two sets of signals, corresponding to the two non-equivalent "Pemetrexed" moieties within the dimeric structure.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Pemetrexed Impurity B** (DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm
10.60, 10.09
(additional proton signals)

Table 2: 13C NMR Spectroscopic Data for **Pemetrexed Impurity B** (DMSO-d<sub>6</sub>)



Chemical Shift (δ) ppm	
179.6	
164.0, 159.1, 157.8, 157.6, 152.1, 150.3	
123.0, 114.2	
99.5, 92.7	
51.7	
(additional carbon signals)	

Note: The complete signal assignments are detailed in the referenced literature.

## **Mass Spectrometry (MS)**

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was used to determine the accurate mass of **Pemetrexed Impurity B**.

Table 3: Mass Spectrometry Data for Pemetrexed Impurity B

Parameter	Value
Ionization Mode	ESI
Measured m/z	867.2709 [M-H] <sup>-</sup>
Calculated m/z for C40H39N10O13-	867.2703

## Infrared (IR) Spectroscopy

The IR spectrum of **Pemetrexed Impurity B** shows characteristic absorption bands corresponding to its functional groups.

Table 4: Infrared (IR) Spectroscopic Data for Pemetrexed Impurity B



Wavenumber (cm <sup>-1</sup> )	Assignment
3226–3127	N-H, O-H stretching
2926	C-H stretching
1682–1640	C=O, C=N stretching
1612, 1504	C=C stretching
1543	N-H bending, C=N stretching
1450–1402	C-H bending, C-N stretching
1236	C-O stretching
697	C-H bending (aromatic)

## **Experimental Protocols**

The following protocols are based on the methods described in the scientific literature for the characterization of Pemetrexed impurities.[1]

## **NMR Spectroscopy**

- Instrument: A Varian VNMRS-600 spectrometer.
- Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
- Temperature: 298 K.
- Spectra Recorded: <sup>1</sup>H NMR, <sup>13</sup>C NMR, COSY, HSQC, and HMBC.
- Referencing: Chemical shifts were referenced to the residual solvent signal.

### **Mass Spectrometry**

- Instrument: A MaldiSYNAPT G2-S HDMS (Waters Co.) Spectrometer.
- Ionization: Electrospray Ionization (ESI) in negative mode.
- Data Acquisition: High-resolution mass spectra were acquired to determine the exact mass.

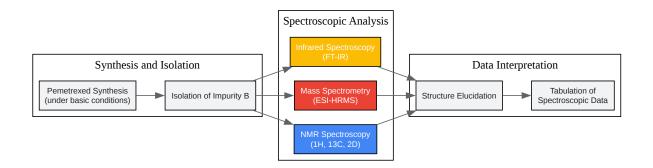


## **Infrared Spectroscopy**

- Instrument: A Fourier-transform infrared (FT-IR) spectrometer.
- Sample Preparation: The sample was prepared as a KBr pellet.
- Data Acquisition: The spectrum was recorded over the standard mid-IR range.

# Visualization of Analytical Workflow and Logical Relationships

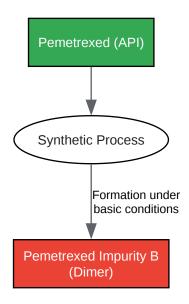
The following diagrams illustrate the analytical workflow for the characterization of **Pemetrexed Impurity B** and its relationship to the parent drug, Pemetrexed.



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Caption: Analytical workflow for the characterization of **Pemetrexed Impurity B**.





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Caption: Logical relationship of **Pemetrexed Impurity B** to the Active Pharmaceutical Ingredient (API).

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#### References

- 1. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug PMC [pmc.ncbi.nlm.nih.gov]
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